(1H-indol-2-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

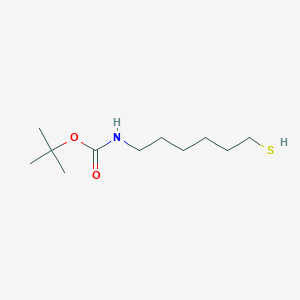

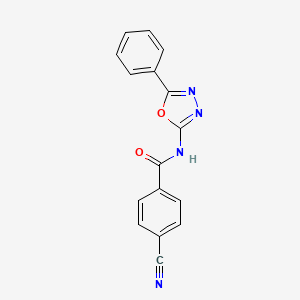

“(1H-indol-2-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C13H14N2OS . The indole scaffold found in this compound has been found in many important synthetic drug molecules and has been associated with a variety of biological activities .

Molecular Structure Analysis

The molecular structure of “(1H-indol-2-yl)(thiomorpholino)methanone” consists of an indole ring attached to a thiomorpholino group via a methanone linker . The exact 3D structure and conformation would require further computational or experimental studies to determine.

Wissenschaftliche Forschungsanwendungen

Synthetic Cannabinoids Identification and Characterization

Identification in Commercial Products : Synthetic cannabinoids such as UR-144 and related compounds have been identified in commercial 'legal high' products. Studies have detailed the identification of these compounds and their transformation products upon pyrolysis, highlighting the diverse chemical transformations these substances can undergo in different conditions (Kavanagh et al., 2013).

Structural Elucidation and Isomer Identification : Research has also focused on the structure elucidation of new isomers of synthetic cannabinoids, revealing the complexities of these substances and their potential effects. For instance, a study on A-796,260, a tetramethylcyclopropoylindole, identified a new ring-opened isomer, underscoring the chemical diversity within this class of compounds (Westphal et al., 2014).

Pharmacokinetics and Metabolic Stability

- Antitumor Activity and Drug Resistance : The pharmacokinetics and metabolism of novel indole compounds with antitubulin action, such as I-387, have been explored. These compounds exhibit potent antitumor activity and show promise in overcoming drug resistance mediated by P-glycoprotein, with a focus on enhancing the stability and efficacy of anticancer drugs (Ahn et al., 2011).

Analytical Techniques and Drug Surveillance

- Advanced Analytical Techniques : Utilization of advanced analytical techniques for the identification and quantification of synthetic cannabinoids in illegal products highlights the ongoing efforts to monitor and control the distribution of these substances. Studies employing liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are pivotal in detecting these compounds in various matrices (Nakajima et al., 2011).

Chemical Transformations and Synthetic Pathways

- Chemical Transformation Studies : Research into the chemical transformations of synthetic cannabinoids under different conditions, such as pyrolysis, provides insight into their stability and potential formation of hazardous by-products. These studies are crucial for understanding the risks associated with the use of 'legal high' products containing these compounds (Kavanagh et al., 2013).

Zukünftige Richtungen

The future directions for research on “(1H-indol-2-yl)(thiomorpholino)methanone” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and mechanisms of action . Additionally, studies could focus on the synthesis and structural optimization of these compounds .

Eigenschaften

IUPAC Name |

1H-indol-2-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c16-13(15-5-7-17-8-6-15)12-9-10-3-1-2-4-11(10)14-12/h1-4,9,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYDPZKKUMROCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2612510.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2612513.png)

![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)

![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)